1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O6/c1-30-18-5-3-14(8-16(18)24)22-25-23(33-26-22)15-4-7-21(29)27(10-15)11-17(28)13-2-6-19-20(9-13)32-12-31-19/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDOYZGQTFOCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)C4=CC5=C(C=C4)OCO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
- Formation of the 1,3-benzodioxole ring through a cyclization reaction.
- Introduction of the oxoethyl group via an acylation reaction.
- Synthesis of the 1,2,4-oxadiazole ring through a cyclization reaction involving appropriate precursors.
- Coupling of the 3-fluoro-4-methoxyphenyl group to the oxadiazole ring.
- Final assembly of the pyridin-2(1H)-one core through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a compound with fewer double bonds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound may modulate signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with three analogs from recent literature and patents.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The 3-fluoro-4-methoxyphenyl group in the target compound may improve target affinity compared to the 3-ethoxyphenyl analog (Table 1, Compound 2), as fluorine’s electronegativity enhances electrostatic interactions .
Safety and Handling :
- The ethoxyphenyl-thiophene analog (Compound 2) requires strict flammability precautions (P210), suggesting higher reactivity than the target compound’s benzodioxole group .
Structural Diversity in Patents :
- European Patent EP 1 926 722 B1 highlights analogs with trifluoromethylimidazole groups (Table 1, Compound 4), demonstrating industry interest in fluorinated heterocycles for optimizing pharmacokinetics .
Scaffold Flexibility: The pyridinone core (Target, Compounds 2–3) allows modular substitution, whereas benzoimidazole derivatives (Compound 4) prioritize bulkier substituents for enzyme inhibition .
Biological Activity
The compound 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one , also known as a benzodioxole derivative, exhibits promising biological activities that are of interest in pharmacological research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 407.4 g/mol. Its structure features a benzodioxole moiety linked to an oxadiazole and a pyridinone core, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound possesses anticancer , antimicrobial , and anti-inflammatory properties. Below is a detailed exploration of these activities.
Anticancer Activity
Several studies have demonstrated the compound's ability to induce apoptosis in cancer cells. For instance, in vitro assays showed that treatment with this compound led to significant reductions in cell viability across various cancer cell lines. The mechanism appears to involve:
- Cell Cycle Arrest : The compound effectively halts the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls.
Case Study: Colorectal Cancer
A notable study focused on colorectal cancer cells treated with this compound revealed:
- IC50 Values : The compound exhibited IC50 values indicative of potent anticancer activity.
- Gene Expression : Alterations in the expression levels of key apoptotic genes (e.g., Bax, Bcl-2) were observed, suggesting a shift towards pro-apoptotic signaling pathways .
| Gene | Expression Change (Fold) |
|---|---|
| Bax | 3.5 |
| Bcl-2 | 0.6 |
Antimicrobial Activity
In addition to its anticancer effects, preliminary data suggest that the compound may exhibit antimicrobial properties against various pathogens. Further studies are needed to quantify its efficacy and mechanism against specific bacterial strains.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity through various assays measuring cytokine production and inflammatory markers. Results indicate a reduction in pro-inflammatory cytokines, which could have implications for treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cell signaling pathways related to growth and apoptosis. Notably:
- Targeting Kinase Pathways : The oxadiazole moiety is believed to interact with kinases that regulate cell proliferation.
- Modulation of Apoptotic Pathways : The compound influences the balance between pro-apoptotic and anti-apoptotic proteins, promoting cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
